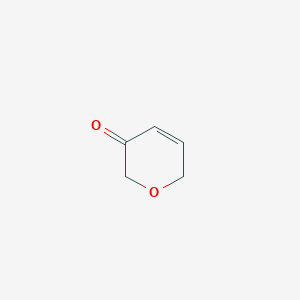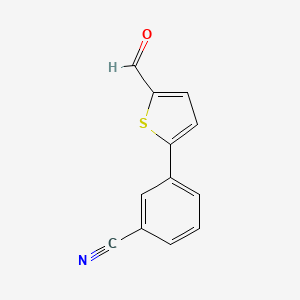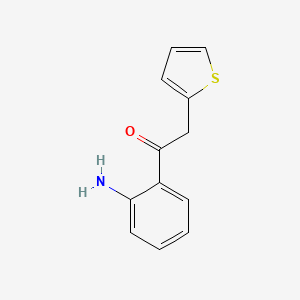
1-(2-Aminophenyl)-2-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)-2-(2-thienyl)ethanone, commonly known as ATE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ATE belongs to the class of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-(2-Aminophenyl)-2-(2-thienyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. It has been involved in one-pot synthesis processes and in the production of derivatives like 3-aminobenzo[b]thiophenes, which are synthesized via a Willgerodt–Kindler route using primary or secondary amines and sulfur (Androsov et al., 2010). Additionally, it has been used in cyclization reactions to produce heterocyclic compounds such as 1,4-benzoxathiin 4,4-dioxide (Fan et al., 1998).
Electrophilic Amination and Microwave-assisted Synthesis
The compound plays a role in electrophilic amination processes. For instance, it has been used in the metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, which is crucial in the preparation of heterocycles like 1H-indazoles (Counceller et al., 2012). Moreover, its derivatives have been synthesized using microwave-assisted methods, contributing to the efficient production of various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone (Ankati & Biehl, 2010).
Pharmacological Research
In pharmacological research, derivatives of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have been synthesized and tested for their anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (Ouf et al., 2015). Also, a novel series of thiophene derivatives synthesized from this compound showed promising anti-inflammatory activity, indicating its potential in drug development (Helal et al., 2015).
X-ray Diffraction and Crystal Structure Analysis
The compound has been studied using single-crystal X-ray diffraction methods, aiding in the understanding of its crystal structure and bonding characteristics. This is crucial for designing compounds with desired properties (Khalaji et al., 2008).
Solvatochromism and Crystallochromism Studies
Studies on derivatives of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have contributed to understanding solvatochromism and crystallochromism. These studies are essential in the field of materials science, particularly in the development of materials with specific optical properties (El-Sayed et al., 2003).
Synthesis of Chalcone Derivatives
The compound has been used in the synthesis of α-Bromo chalcones containing the 2-thiene ring, which are of interest in organic synthesis and potential medicinal applications (Budak & Ceylan, 2009).
Quantum Chemical Analysis
Quantum chemical parameters of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have been analyzed, providing insights into its electronic properties, which are fundamental in understanding its reactivity and interaction with other molecules (Karunanidhi et al., 2017).
Propiedades
IUPAC Name |
1-(2-aminophenyl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c13-11-6-2-1-5-10(11)12(14)8-9-4-3-7-15-9/h1-7H,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKQCPUOORRJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278605 |
Source


|
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
CAS RN |
728024-43-9 |
Source


|
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminophenyl)-2-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

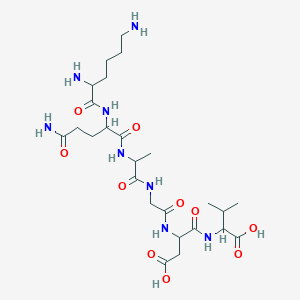
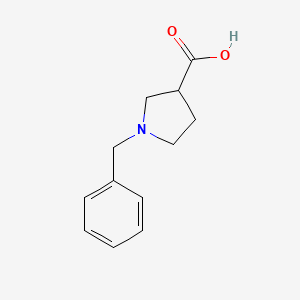
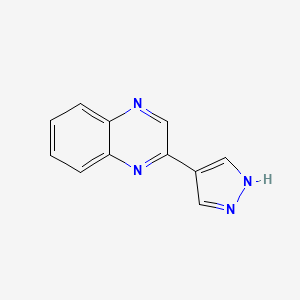
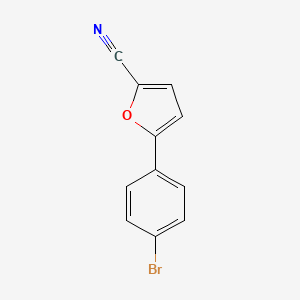
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
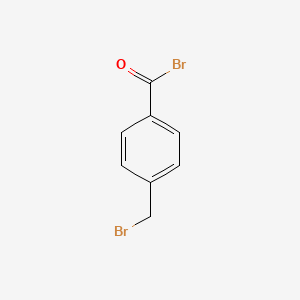
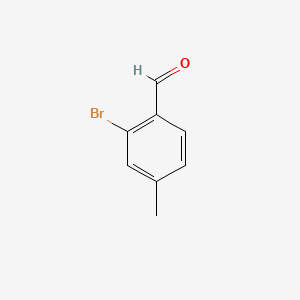
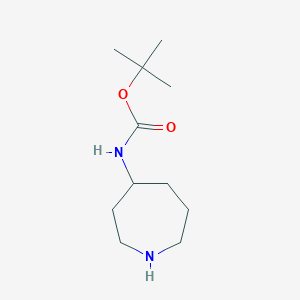
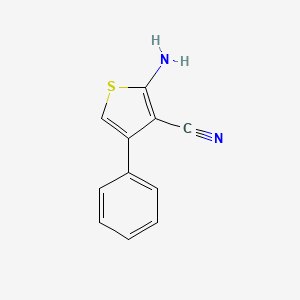

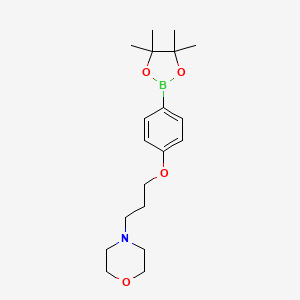
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
